molecular formula C21H19NO5 B14086381 1-(3-Ethoxy-4-hydroxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Ethoxy-4-hydroxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14086381
M. Wt: 365.4 g/mol
InChI Key: ZCCDYEVOAOJZBC-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-4-hydroxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxy-4-hydroxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves the reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with an aromatic aldehyde and an aliphatic amine . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxy-4-hydroxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydro derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may interact with biological molecules, making it a candidate for drug development.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-(3-Ethoxy-4-hydroxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, altering the activity of these targets and triggering various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Ethoxy-4-hydroxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

1-(3-ethoxy-4-hydroxyphenyl)-2-ethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H19NO5/c1-3-22-18(12-9-10-14(23)16(11-12)26-4-2)17-19(24)13-7-5-6-8-15(13)27-20(17)21(22)25/h5-11,18,23H,3-4H2,1-2H3

InChI Key

ZCCDYEVOAOJZBC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)O)OCC

Origin of Product

United States

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